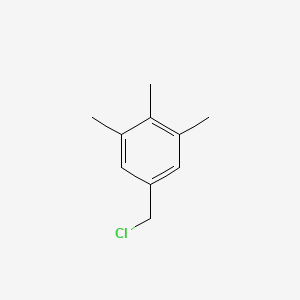![molecular formula C12H17N3O B13482887 1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B13482887.png)
1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine typically involves the reaction of 1H-benzo[d]imidazole with 2-methoxyethylamine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Brorphine: A synthetic opioid with a benzimidazole core.
Imidazole-2-thione Derivatives: Known for their antimicrobial and antifungal activities.
Uniqueness
1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine stands out due to its specific substitution pattern, which imparts unique biological properties
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
1-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C12H17N3O/c1-13-9-12-14-10-5-3-4-6-11(10)15(12)7-8-16-2/h3-6,13H,7-9H2,1-2H3 |
Clé InChI |
YANFKLIUPRKVFO-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NC2=CC=CC=C2N1CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


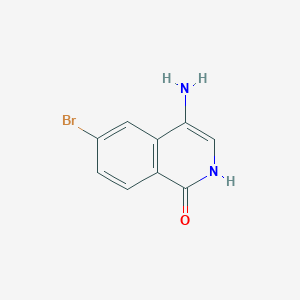
![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
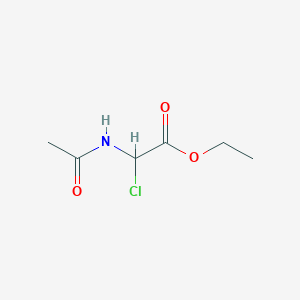
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
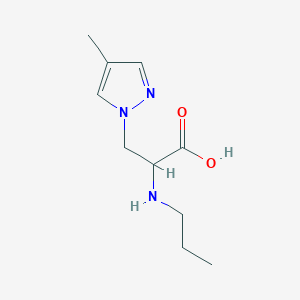

![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
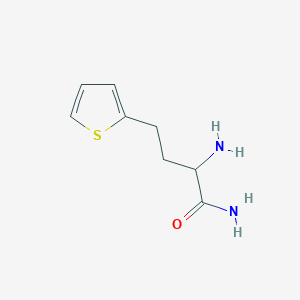
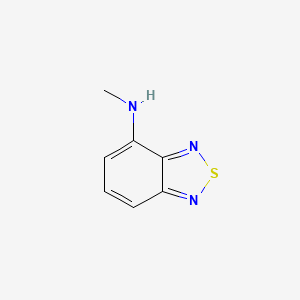
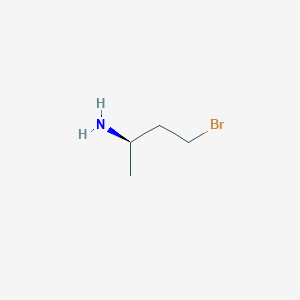
![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate](/img/structure/B13482867.png)

